3-(6-amino-9H-purin-9-yl)oxolan-2-one
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Overview
Description
3-(6-amino-9H-purin-9-yl)oxolan-2-one is a chemical compound with the molecular formula C10H13N5O3. It is a derivative of purine, a heterocyclic aromatic organic compound, and is structurally related to nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-amino-9H-purin-9-yl)oxolan-2-one typically involves the condensation of a purine derivative with a suitable sugar moiety. One common method is the reaction of 6-amino-9H-purine with a protected form of ribose or deoxyribose under acidic or basic conditions to form the desired nucleoside . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(6-amino-9H-purin-9-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine ring or the sugar moiety.
Substitution: The amino group on the purine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups onto the purine ring .
Scientific Research Applications
3-(6-amino-9H-purin-9-yl)oxolan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6-amino-9H-purin-9-yl)oxolan-2-one involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleoside metabolism. The compound can act as a substrate or inhibitor for enzymes such as nucleoside phosphorylases, kinases, and polymerases, affecting the synthesis and degradation of nucleic acids . These interactions can influence cellular processes such as DNA replication, RNA transcription, and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2’-deoxyguanosine: A naturally occurring nucleoside with a similar structure but lacking the oxolan-2-one moiety.
Acyclovir: An antiviral drug that is a synthetic analog of guanosine, used to treat herpes simplex virus infections.
Ganciclovir: Another antiviral drug similar to acyclovir, used to treat cytomegalovirus infections.
Uniqueness
3-(6-amino-9H-purin-9-yl)oxolan-2-one is unique due to its specific structural features, which confer distinct biochemical properties. Its oxolan-2-one moiety differentiates it from other nucleosides and nucleoside analogs, influencing its reactivity and interactions with biological molecules .
Properties
CAS No. |
54971-99-2 |
---|---|
Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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